molecular formula C8H14O2 B8474184 Methyl 5-methyl-4-hexenoate

Methyl 5-methyl-4-hexenoate

Cat. No. B8474184
M. Wt: 142.20 g/mol
InChI Key: NRJSHTINJMCKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-4-hexenoate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-methyl-4-hexenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methyl-4-hexenoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-methyl-4-hexenoate

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl 5-methylhex-4-enoate

InChI

InChI=1S/C8H14O2/c1-7(2)5-4-6-8(9)10-3/h5H,4,6H2,1-3H3

InChI Key

NRJSHTINJMCKTR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A distillation column-provided four-necked flask having a volume of one liter, which was equipped with a dropping funnel, a thermometer, a stirring device and a reflux ratio regulator, was charged with 50.0 g (580.5 mmoles) of 2-vinyl-2-propanol, 139.5 g (1,161.0 mmoles) of trimethyl orthoacetate and 1.3 g (17.4 mmoles) of propionic acid, and the internal temperature was raised to 115° C. Heating was continued for 12 hours while removing a fraction of not higher than 65° C. from a column top of the distillation column. After confirming the disappearance of 2-vinyl-2-propanol by a gas chromatographic analysis of the reaction solution, the reaction solution was distilled in vacuo. Fractions of from 60 to 65° C./1.2 kPa were collected to obtain 62.2 g (437.1 mmoles) of methyl 5-methyl-4-hexenate. The yield was 75.3%.
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50 g
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139.5 g
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1.3 g
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Synthesis routes and methods II

Procedure details

Freshly prepared diazomethane in ether was added to an ice-cooled solution of 5-methyl-4-hexenoic acid (4.5 g, 35.16 mmol) in ether (10 mL) until the solution became slightly yellow in color. The solvent was then evaporated under vacuum to afford the title product as a colorless liquid in near quantitative yield (4.90 g). This product was used in the next reaction step without further purification. 1H NMR (CDCl3) δ1.62 & 1.68[2s, 6H, C(CH3)2], 2.30[m, 4H, (CH2)2], 3.69(s, 3H, COOCH3) and 5.07(t, 1H, CH).
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[Compound]
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4.5 g
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10 mL
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